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molecular formula C7H18Cl2N2 B8293397 1-Methylcyclohexane-1,4-diamine dihydrochloride

1-Methylcyclohexane-1,4-diamine dihydrochloride

Cat. No. B8293397
M. Wt: 201.13 g/mol
InChI Key: POPMJLHPCPKQPD-UHFFFAOYSA-N
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Patent
US08969336B2

Procedure details

To a mixture of tert-butyl (4-amino-1-methylcyclohexyl)carbamate (Preparation Example 399) (3.73 g) and ethanol (30 mL), 4M hydrogen chloride in ethyl acetate (30 mL) was added under ice cooling and stirred at room temperature for 20 hours. The precipitated solid was collected by filtration and washed with ethyl acetate to give 1-methylcyclohexane-1,4-diamine dihydrochloride (2.10 g) as a white solid.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][C:5]([NH:9]C(=O)OC(C)(C)C)([CH3:8])[CH2:4][CH2:3]1.C(O)C.[ClH:20]>C(OCC)(=O)C>[ClH:20].[ClH:20].[CH3:8][C:5]1([NH2:9])[CH2:6][CH2:7][CH:2]([NH2:1])[CH2:3][CH2:4]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
NC1CCC(CC1)(C)NC(OC(C)(C)C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice cooling
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.Cl.CC1(CCC(CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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